

N-(2-Bromoethoxy)phthalimide: A Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: *N*-(2-Bromoethoxy)phthalimide

Cat. No.: B134377

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Introduction: **N-(2-Bromoethoxy)phthalimide** is a chemical compound of interest to researchers in organic synthesis and drug development. Its structure incorporates a phthalimide group, a common motif in medicinal chemistry, linked to a bromoethoxy moiety, which provides a reactive site for further chemical transformations. This guide provides a technical overview of its structure, molecular weight, and a generalized synthetic approach, tailored for a scientific audience.

Molecular Structure and Properties

N-(2-Bromoethoxy)phthalimide is characterized by a phthalimide core connected to a 2-bromoethoxy group via the nitrogen atom. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ BrNO ₃	
Molecular Weight	270.08 g/mol	
CAS Number	5181-35-1	
Alternate Names	2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione	

Synthesis of N-substituted Phthalimides: A General Experimental Approach

A specific, detailed experimental protocol for the synthesis of **N-(2-Bromoethoxy)phthalimide** is not readily available in the reviewed literature. However, its synthesis can be approached through a well-established method for preparing N-substituted phthalimides, known as the Gabriel Synthesis. This method involves the alkylation of potassium phthalimide.

Generalized Experimental Protocol (Gabriel Synthesis):

- **Formation of Potassium Phthalimide:** Phthalimide is reacted with a base, such as potassium hydroxide, in a suitable solvent like ethanol. The base deprotonates the acidic N-H of the phthalimide, forming the potassium salt, which is a potent nucleophile.
- **Nucleophilic Substitution:** The potassium phthalimide is then reacted with a suitable alkylating agent. For the synthesis of **N-(2-Bromoethoxy)phthalimide**, the alkylating agent would be 1-bromo-2-bromoethoxyethane. The phthalimide anion displaces one of the bromide ions in a nucleophilic substitution reaction (SN2).
- **Work-up and Purification:** After the reaction is complete, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves extraction and washing. The crude product is then purified, often by recrystallization from a suitable solvent system, to yield the pure N-substituted phthalimide.

Experimental Workflow and Reaction Visualization

The following diagram illustrates the generalized Gabriel synthesis for the preparation of N-substituted phthalimides.

Caption: Generalized workflow for the Gabriel synthesis of N-substituted phthalimides.

Applications in Research and Drug Development

While specific applications for **N-(2-Bromoethoxy)phthalimide** are not extensively documented, phthalimide derivatives, in general, are of significant interest in medicinal chemistry and drug development. The phthalimide moiety is a key structural feature in several therapeutic agents. The bromoethoxy group in **N-(2-Bromoethoxy)phthalimide** serves as a

reactive handle, allowing for the introduction of the phthalimide group into larger molecules through nucleophilic substitution reactions. This makes it a potentially useful building block for the synthesis of novel compounds with potential biological activity.

Disclaimer: This document provides a summary of available technical information. Researchers should consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before handling any chemical substances. The provided experimental protocol is a general guideline and may require optimization for specific applications.

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